

Technical Support Center: Stability & Impurity Profiling for CAS 104333-03-1

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Compound of Interest

Compound Name: *5-Amino-2,6-dimethoxy-3-hydroxypyridine*

CAS No.: *104333-03-1*

Cat. No.: *B010807*

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Molecule Identification & Critical Disambiguation

Before proceeding with degradation analysis, it is vital to resolve a common database conflict associated with this CAS number.

- Primary Identity: 3-Amino-2,6-dimethoxy-5-hydroxypyridine (also known as 3-Amino-2,6-dimethoxy-5-pyridinol).
- Functional Class: Oxidative hair dye precursor (Coupler/Primary Intermediate).
- Regulatory Status: PROHIBITED in the European Union (Annex II of Regulation (EC) No 1223/2009, Entry 1309/1310 context).
- Common Database Error: You may see this CAS listed as 5-Hydroxy-1,4-benzodioxane in some regulatory annexes due to historical transcription errors. This is incorrect. If your mass spectrum shows a parent ion of ~170.17 Da (M+H), you are working with the pyridine derivative, not the benzodioxane (MW ~152 Da).

Degradation Pathways: The "Why" and "How"

As an aminopyridinol, CAS 104333-03-1 is chemically labile. It possesses both an electron-rich pyridine ring and oxidizable amine/hydroxyl groups. Its "degradation" is often indistinguishable from its intended mechanism of action (oxidative coupling), making stability profiling difficult.

Pathway A: Oxidative Coupling (dominant)

Upon exposure to air, light, or trace metals, the molecule undergoes auto-oxidation.

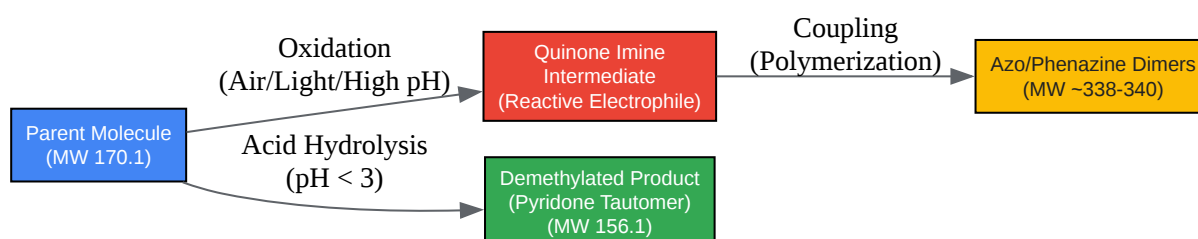
- Mechanism: The para-amino-hydroxy motif facilitates the formation of a Quinone Imine intermediate.
- Result: This reactive intermediate rapidly couples with unreacted parent molecules or itself to form Azo dimers, Phenazines, or substituted Biphenyls.
- Visual Indicator: Samples turn from off-white/beige to dark brown or black (formation of melanin-like polymers).

Pathway B: Hydrolysis (Secondary)

The methoxy groups at positions 2 and 6 are susceptible to hydrolysis, particularly under acidic stress.

- Mechanism: Acid-catalyzed nucleophilic substitution (demethylation).
- Result: Conversion of methoxy groups to hydroxyls, leading to Pyridone tautomers.

Visualizing the Degradation Logic



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Figure 1: Primary degradation pathways.[1] The oxidative route (Red/Yellow) leads to polymerization, while the hydrolytic route (Green) leads to discrete demethylated species.

Troubleshooting Guide & FAQs

Scenario 1: LC-MS Identification Issues

Q: I see a peak at $[M+H]^+$ 171, but also a significant peak at $[M+H]^+$ 157. Is this an impurity? A: Yes. This is likely the monodemethylated degradant.

- Cause: Acidic mobile phases (e.g., 0.1% Formic Acid) can induce hydrolysis if the sample sits in the autosampler for extended periods, or it may be a synthesis impurity.
- Verification: Check the fragmentation pattern. The loss of 14 Da (CH_2) is characteristic of demethylation.
- Fix: Prepare samples in neutral solvents (Acetonitrile/Water 50:50) and inject immediately. Avoid storing in acidic diluents.

Q: My main peak is disappearing, but I don't see stoichiometric formation of new peaks. Where is the mass balance? A: You are likely experiencing oxidative polymerization.

- Explanation: The Quinone Imine intermediates polymerize into high-molecular-weight species (oligomers) that may:
 - Precipitate out of solution (check your vial filter).
 - Elute in the column void volume or remain stuck on the column (requires strong wash).
 - Not ionize well in ESI+.
- Protocol: Check UV absorbance at 400-600 nm. The polymers are often chromophores (colored), whereas the parent absorbs in the UV range (254/280 nm).

Scenario 2: Sample Preparation & Handling

Q: The standard turned brown within hours of weighing. Is it still usable? A: No.

- Reason: The color change indicates significant formation of quinoid oxidation products. These act as radical initiators, accelerating further degradation.
- Prevention:
 - Store the solid under Argon/Nitrogen at -20°C.
 - Use amber glassware.
 - Add an antioxidant (e.g., Ascorbic Acid or Sodium Metabisulfite) to the sample solvent only if it does not interfere with your chromatography.

Analytical Reference Data

Use the table below to assign peaks in your LC-MS chromatogram.

Compound Identity	Approx. RT (Relative)	[M+H] ⁺ (m/z)	Key Fragments (MS ²)	Mechanism of Formation
Parent (CAS 104333-03-1)	1.00	171.08	156, 140, 125	N/A
Demethylated Impurity	0.85 (More Polar)	157.06	142, 129	Hydrolysis of -OCH ₃
Quinone Imine	Unstable (Transient)	169.06	-	Oxidation (-2H)
Azo Dimer	> 1.5 (Late Eluting)	339.12	171, 153	Oxidative Coupling
N-Oxide	0.90	187.08	171 (-O)	Oxidation of Pyridine N

Experimental Protocol: Forced Degradation (Stress Testing)

To validate your method, perform the following stress tests. Note the specific handling for the "Oxidation" step due to the molecule's high reactivity.

- Acid Stress: Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 2 hours.
 - Target: Look for the m/z 157 peak.
- Oxidative Stress: Dissolve 1 mg/mL in 3% H₂O₂. Keep at Room Temperature for 30 mins.
 - Warning: Do not heat. This molecule will degrade violently (turn black) with peroxide and heat.
 - Target: Look for m/z 187 (N-Oxide) and broad polymer peaks.
- Photostability: Expose solid powder to 1.2 million lux hours (ICH Q1B).
 - Target: Discoloration confirms sensitivity. Dissolve and check for dimers.

References

- European Commission. (2009).[2] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products (Annex II - List of substances prohibited in cosmetic products).[Link](#)
- Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on reaction products of oxidative hair dye ingredients formed during hair dyeing processes.[3] SCCS/1311/10.[3] [Link](#)
- PubChem Database. (n.d.). Compound Summary for CAS 104333-03-1 (3-Amino-2,6-dimethoxy-5-hydroxypyridine).[Link](#)(Note: Verify chemical structure visually as some databases mislink the CAS).

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Sources

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